N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the triazolo[4,3-b]pyridazine core, along with the fluorophenyl and benzamide moieties, contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Compounds containing a1,2,4-triazole ring, such as this one, have been found to bind to a variety of enzymes and receptors in the biological system . They have shown versatile biological activities and are present in a number of drug classes .
Mode of Action
1,2,4-triazole derivatives can inhibit enzymes. For instance, they can inhibit enzymes like PARP-1 and EGFR , which are involved in cancer progression . Nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 , and phenyl moieties can have a key interaction in the active site of the enzyme .
Biochemical Pathways
Compounds with a1,2,4-triazole ring have been found to affect a wide range of biological pathways due to their ability to bind to various enzymes and receptors .
Result of Action
Compounds with a1,2,4-triazole ring have been found to show a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Preparation Methods
The synthesis of N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the triazolopyridazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring system.
Introduction of the fluorophenyl group: This step involves the coupling of the fluorophenyl moiety to the triazolopyridazine core using suitable reagents and catalysts.
Attachment of the benzamide group: This step involves the acylation of the intermediate compound with benzoyl chloride or a similar reagent to introduce the benzamide moiety.
The reaction conditions for each step may vary, but typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Chemical Reactions Analysis
N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can be compared with other similar compounds, such as:
Triazolopyridazine derivatives: These compounds share the same triazolopyridazine core and exhibit similar biological activities.
Fluorophenyl derivatives: These compounds contain the fluorophenyl moiety and are known for their diverse biological activities.
Benzamide derivatives: These compounds contain the benzamide moiety and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-[2-[6-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O2S/c23-16-7-4-8-17(13-16)25-20(30)14-32-21-10-9-18-26-27-19(29(18)28-21)11-12-24-22(31)15-5-2-1-3-6-15/h1-10,13H,11-12,14H2,(H,24,31)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQZKINKAWBRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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